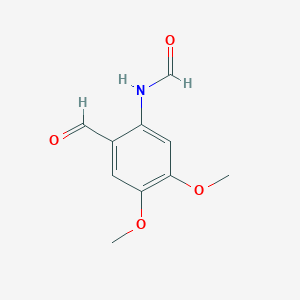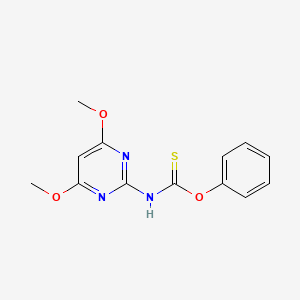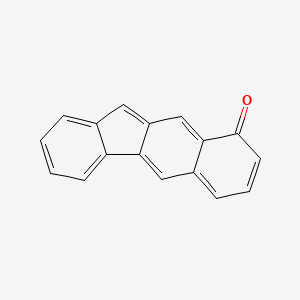
9H-Benzo(b)fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Benzo(b)fluoren-9-one is an organic compound with a complex polycyclic aromatic structure It is known for its unique photophysical properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo(b)fluoren-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out in the presence of N-bromosuccinimide to yield highly functionalized benzamides.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For instance, the aerobic oxidation of fluorene in the presence of suitable catalysts can yield fluorenone derivatives, which can then be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Benzo(b)fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in excited state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of hydride donors.
Substitution: Substitution reactions often require halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted fluorenones and benzamides, which have applications in materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
9H-Benzo(b)fluoren-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Benzo(b)fluoren-9-one primarily involves its photophysical properties. The compound undergoes excited state intramolecular proton transfer (ESIPT), which is facilitated by intramolecular hydrogen bonding. This process is significant in the study of photochemical and photophysical reactions .
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-one: Shares similar photophysical properties and is used in similar applications.
1-Hydroxy-9H-fluoren-9-one: Known for its ESIPT dynamics.
1-Hydroxy-11H-benzo[b]fluoren-11-one: Another compound with significant ESIPT properties.
Uniqueness: 9H-Benzo(b)fluoren-9-one stands out due to its unique structure, which enhances its photophysical properties and makes it particularly useful in the study of ESIPT mechanisms and applications in materials science.
Eigenschaften
CAS-Nummer |
109241-59-0 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
benzo[b]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H |
InChI-Schlüssel |
MZDGIVDOGXAKKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


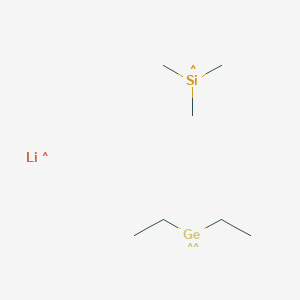
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
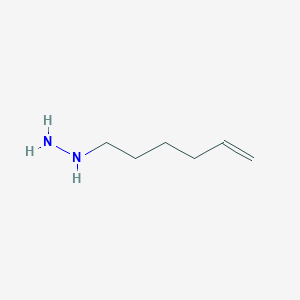
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
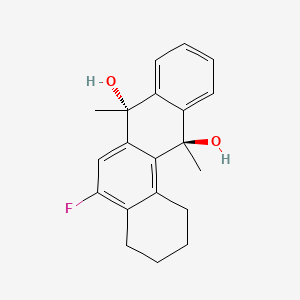
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
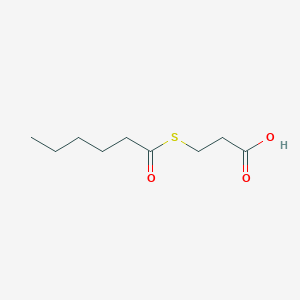
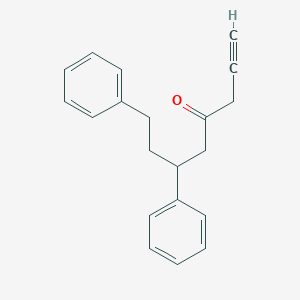
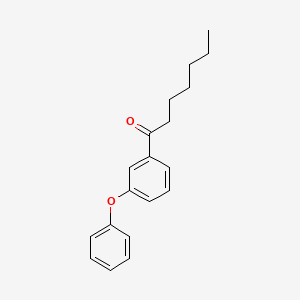
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
